molecular formula C15H24N2O5S B2859783 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1797620-45-1

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2859783
M. Wt: 344.43
InChI Key: GENWBKFXHHRRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H24N2O5S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Imaging for Neuroinflammation

A study by Horti et al. (2019) developed [11C]CPPC, a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This compound enables noninvasive imaging of reactive microglia and disease-associated microglia contributing to neuroinflammation, providing insights into neuropsychiatric disorders, central nervous system malignancies, and monitoring immunotherapy effects. This tracer is instrumental in developing new therapeutics for neuroinflammation, by allowing noninvasive, repeatable readouts in patients and measuring drug target engagement (Horti et al., 2019).

Antiprotozoal Agents

Ismail et al. (2004) synthesized a series of compounds including 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, demonstrating strong DNA affinities and potent in vitro activity against T. b. rhodesiense and P. falciparum. These compounds exhibited excellent in vivo activity in a trypanosomal mouse model, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

Serotonin Receptor Agonists

Sonda et al. (2004) focused on the synthesis and evaluation of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides as selective serotonin 4 receptor agonists. These compounds, particularly 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide (Y-36912), were found to accelerate gastric emptying and increase the frequency of defecation, showing promise as novel prokinetic agents with potential to affect both the upper and lower gastrointestinal tract with reduced side effects (Sonda et al., 2004).

Urotensin-II Receptor Antagonists

Lim et al. (2019) described the synthesis and biological evaluation of 5-arylfuran-2-carboxamide derivatives as potent urotensin-II receptor antagonists. Among the synthesized compounds, the 3,4-difluorophenyl analog was identified as a highly potent antagonist, displaying significant pharmacological profiles for gastrointestinal motility and promising characteristics for therapeutic applications (Lim et al., 2019).

properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5S/c1-21-10-8-16(11-13-5-9-22-12-13)15(18)14-3-6-17(7-4-14)23(2,19)20/h5,9,12,14H,3-4,6-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENWBKFXHHRRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

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